molecular formula C11H9ClN2O2S B1598359 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride CAS No. 465514-07-2

3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride

Cat. No. B1598359
M. Wt: 268.72 g/mol
InChI Key: ZLLPUDLQNCNHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description






  • Synthesis Analysis



    • No specific synthesis information was found in the available sources.





  • Molecular Structure Analysis



    • Molecular Formula : C11H9ClN2O2S

    • Molecular Weight : 268.72 g/mol

    • SMILES : CC1=NC=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl





  • Chemical Reactions Analysis



    • No specific chemical reactions were mentioned in the available data.





  • Physical And Chemical Properties Analysis



    • Boiling Point : 174-175°C

    • Solubility : Soluble in organic solvents.




  • Scientific Research Applications

    Xylan Derivatives and Applications

    Research on xylan derivatives has shown promising paths to new biopolymer ethers and esters with specific properties. These properties vary based on functional groups, substitution degrees, and patterns, making them suitable for diverse applications, including drug delivery systems. Such derivatives are synthesized through reactions involving various activating agents and conditions, highlighting the chemical versatility and application potential of xylan-based compounds in scientific research and industrial applications (Petzold-Welcke et al., 2014).

    Environmental Exposure to Benzidine Derivatives

    A review focused on the environmental exposure of benzidine, a compound structurally related to various organic compounds, including those with sulfonyl groups. It discusses the compound's presence in hazardous waste sites and its implications for human health, specifically its carcinogenic properties. The review emphasizes the need for public health awareness regarding the environmental and health impacts of such chemical compounds (Choudhary, 1996).

    Phenothiazine Derivatives and Biological Activities

    This review summarizes the synthesis and biological activities of new phenothiazine derivatives, including their potential as antibacterial, anticancer, and antiviral agents. The structural modifications in phenothiazines, resulting in varied biological activities, underscore the significance of chemical modifications in developing new compounds with potential scientific and therapeutic applications (Pluta et al., 2011).

    Cytochrome P450 Isoforms and Chemical Inhibitors

    A study reviews the selectivity and potency of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms. The relevance of such inhibitors in pharmacogenetics and their implications for drug metabolism highlight the importance of understanding chemical interactions at the molecular level, particularly for predicting drug-drug interactions (Khojasteh et al., 2011).

    Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

    The synthesis and applications of Benzene-1,3,5-tricarboxamide (BTA) derivatives demonstrate their role as versatile supramolecular building blocks. Their applications range from nanotechnology to polymer processing, illustrating the broad potential of chemically modified compounds in scientific research and industrial applications (Cantekin et al., 2012).

    Safety And Hazards



    • Hazard Statements : Causes severe skin burns and eye damage.

    • Precautionary Statements : Handle with care, avoid contact with skin and eyes.




  • Future Directions



    • Further research is needed to explore its applications and potential uses.




    Please note that this analysis is based on available data, and additional research may provide more insights. If you need further details, consider consulting scientific literature or experts in the field23.


    properties

    IUPAC Name

    3-(2-methylpyrimidin-4-yl)benzenesulfonyl chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H9ClN2O2S/c1-8-13-6-5-11(14-8)9-3-2-4-10(7-9)17(12,15)16/h2-7H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZLLPUDLQNCNHFM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H9ClN2O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80381566
    Record name 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonyl chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80381566
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    268.72 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonylchloride

    CAS RN

    465514-07-2
    Record name 3-(2-Methylpyrimidin-4-yl)benzene-1-sulfonyl chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80381566
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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